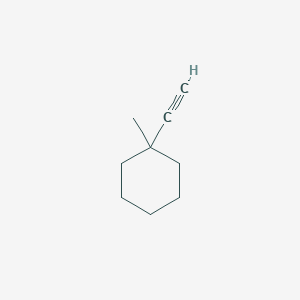

1-Ethynyl-1-methylcyclohexane

Beschreibung

Theoretical and Applied Significance of Alkynyl Cyclohexane (B81311) Frameworks

Alkynyl cyclohexane frameworks are significant in several areas of chemical research. The rigid cyclohexane ring provides a well-defined three-dimensional structure, while the terminal alkyne group offers a versatile handle for a variety of chemical transformations.

Theoretically, the presence of the sp-hybridized ethynyl (B1212043) group on a sp³-hybridized cyclohexane ring influences the molecule's conformational preferences. The linear geometry of the alkyne can have notable steric and electronic effects on the cyclohexane ring's chair conformations. These frameworks are excellent models for studying intramolecular interactions and the influence of substituents on ring inversion barriers.

In applied research, alkynyl groups are crucial for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and selectivity. acs.orgmdpi.com Furthermore, terminal alkynes are key precursors in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. acs.org This reactivity makes alkynyl cyclohexanes valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials like covalent organic frameworks (COFs). mdpi.comchinesechemsoc.org The incorporation of alkynyl groups into larger structures can enhance properties such as charge-carrier mobility, making them relevant for developing novel semiconducting materials. chinesechemsoc.org

Evolution of Research Paradigms for Substituted Cyclohexanes

The study of substituted cyclohexanes has been a cornerstone of organic stereochemistry since the pioneering work of Derek Barton. The understanding of conformational analysis, particularly the preference for substituents to occupy the equatorial position to minimize steric strain, has been fundamental. spcmc.ac.inpressbooks.pub

Initially, research focused on monosubstituted cyclohexanes, establishing the concept of "A-values" to quantify the energetic preference of a substituent for the equatorial position over the axial position. spcmc.ac.in For instance, the methyl group in methylcyclohexane (B89554) has a well-established preference for the equatorial position due to the destabilizing 1,3-diaxial interactions it would experience in the axial conformation. pressbooks.pubopenochem.org

As synthetic methods advanced, research evolved to more complex di- and polysubstituted cyclohexanes. studysmarter.co.ukyoutube.comacs.org This introduced the complexities of cis-trans isomerism and the interplay of multiple substituent effects on the ring's conformation and reactivity. studysmarter.co.uk Modern research employs sophisticated computational and spectroscopic techniques, such as high-field NMR spectroscopy, to precisely determine conformational equilibria and interconversion rates. researchgate.net Recent paradigms also focus on developing stereoselective synthetic methods to access specific, often thermodynamically less favored, isomers with kinetic control. researchgate.net This includes strategies like desymmetrization and directed catalysis to construct complex chiral cyclohexanes. acs.orgnih.gov

Current State of Knowledge and Research Gaps in 1-Ethynyl-1-methylcyclohexane Chemistry

The current body of knowledge on this compound itself is somewhat limited, with much of the available information coming from chemical catalogs and patents. nih.govepa.govgoogle.com However, its synthesis has been reported, for instance, through the elimination of phosphoric acid from the corresponding enol phosphate (B84403) of the methyl ketone, achieving an 85% yield. nih.gov

The primary research interest in this compound appears to be as a building block in larger molecular constructions. For example, its use in palladium-catalyzed cross-coupling reactions to create sterically demanding structures has been documented. nih.gov Thermal rearrangement studies have also been performed, showing its conversion to toluene (B28343) and benzene (B151609) under high temperatures (740°C), suggesting complex reaction pathways possibly involving methylene (B1212753) carbene intermediates. publish.csiro.au

Despite these findings, significant research gaps remain. A thorough experimental and computational conformational analysis of this compound is not extensively reported. While the principles of conformational analysis for 1,1-disubstituted cyclohexanes are known, the specific influence of the ethynyl and methyl groups on the ring dynamics and equilibrium of this particular molecule needs detailed investigation. spcmc.ac.in

Furthermore, while the reactivity of the alkyne group is well-established in a general sense, its specific reaction kinetics and substrate scope when attached to the 1-methylcyclohexyl scaffold are not well-documented. schoolwires.netmasterorganicchemistry.com There is a need for more in-depth studies on its participation in modern synthetic reactions like "click" chemistry, metathesis, and various C-H functionalization reactions. acs.orgresearchgate.net The potential applications of this specific framework in medicinal chemistry and materials science are also largely unexplored, representing a significant gap in the current literature. openaccesspub.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | nih.gov |

| Molecular Weight | 122.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 28509-10-6 | nih.gov |

| XLogP3-AA | 3.6 | nih.gov |

| Monoisotopic Mass | 122.109550447 Da | nih.gov |

Related Compound Properties for Context

| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 1-Ethynyl-1-cyclohexanol (B41583) | 180 (lit.) | 30-33 (lit.) | 0.967 (lit.) |

| 1-Methylcyclohexene | 110 | -120.4 | 0.811 (at 20°C) |

| 1-Ethyl-1-methylcyclohexane | Not available | Not available | Not available |

Note: Data for related compounds sigmaaldrich.comwikipedia.orgchemicalbook.comchemicalbook.com is provided for comparative context due to the limited availability of experimental data for this compound itself.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBFDBWJLOUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595770 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28509-10-6 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethynyl 1 Methylcyclohexane and Its Structural Analogues

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 1-Ethynyl-1-methylcyclohexane, a primary disconnection can be made at the C(sp)-C(sp³) bond, leading back to a methylcyclohexane-based precursor and an ethynylating agent.

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogues can be approached using both convergent and divergent strategies.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. researchgate.net Starting from a key intermediate like 1-methylcyclohexanone, various alkynylation methods can be employed to introduce different substituted ethynyl (B1212043) groups, leading to a diverse range of this compound analogues.

A retrosynthetic analysis for a related compound, 1-ethoxy-1-methylcyclohexane, starting from 1-methylcyclohexene, highlights a potential pathway that could be adapted. chegg.comchegg.com This involves the formation of an alcohol intermediate, which is then subjected to alkynylation.

Precursor Selection and Preparation for Alkynylation

The most common and direct precursor for the synthesis of this compound is 2-methylcyclohexanone (B44802) . researchcommons.orgnih.gov The addition of an ethynyl nucleophile to the carbonyl group of 2-methylcyclohexanone directly yields the target tertiary alcohol.

Alternative precursors can be generated through various reactions. For instance, the palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones can produce cyclic enones, which could then be further functionalized. nih.govnih.gov Additionally, catalytic cationic cyclization of specific alkynols or enynes can lead to the formation of cyclohexanone (B45756) derivatives. organic-chemistry.org

The preparation of precursors bearing multiple ethynyl groups has also been explored for creating highly cross-linked organic materials. harvard.edu

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Group Introduction

The introduction of the ethynyl group is a critical step in the synthesis of this compound. Transition metal catalysis offers a range of efficient and selective methods for this transformation.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are widely used for the formation of carbon-carbon bonds. While direct α-alkynylation of ketones using palladium catalysis is less common, related methodologies provide insights into potential strategies. For example, palladium-catalyzed dehydrogenation of cyclic ketones can form enones, which could be precursors for subsequent alkynylation reactions. nih.govnih.gov Furthermore, palladium-catalyzed reactions have been developed for the β-arylation of cyclic ketones, demonstrating the versatility of this metal in functionalizing cyclohexanone rings. uchicago.edu The direct α-alkenylation of cyclic ketones with arylacetylenes has also been achieved, suggesting the possibility of adapting these conditions for alkynylation. researchgate.net

Copper-Mediated Alkynylation Reactions

Copper-catalyzed reactions are a cornerstone of ethynylation chemistry. The addition of terminal alkynes to ketones, including cyclic ketones, is effectively catalyzed by copper complexes. rsc.orgnih.govresearchgate.net

The Favorskii reaction, which involves the alkynylation of carbonyl compounds, can be performed under mild conditions using catalytic systems. researchgate.net Copper(I) alkoxide complexes, particularly with ligands like xantphos (B1684198) or phenanthroline, have proven to be effective catalysts for the direct alkynylation of ketones. acs.org N-heterocyclic carbene (NHC)-copper(I) halide complexes also catalyze the addition of terminal alkynes to ketones with high efficiency. nih.gov

The synthesis of propargyl alcohols from acetylene (B1199291) and other terminal alkynes is a well-established copper-catalyzed process. researchgate.net This methodology is directly applicable to the synthesis of this compound from 2-methylcyclohexanone. Furthermore, copper(II)-mediated ring-opening/alkynylation of tertiary cyclopropanols provides an alternative route to alk-4-yn-1-ones, which could be cyclized to form cyclohexanone derivatives. acs.org

| Catalyst System | Substrate | Product | Yield | Reference |

| [(NHC)CuX] | Trifluoromethyl ketones | Tertiary propargylic trifluoromethyl alcohols | High | nih.gov |

| CuOtBu-xantphos | Trifluoromethyl ketones | CF3-substituted tertiary propargyl alcohols | - | acs.org |

| Copper(I)/phosphine (B1218219) | Formaldehyde and terminal alkynes | Propargyl alcohol | High selectivity | researchgate.net |

| Copper(II) | Tertiary cyclopropanols and terminal alkynes | Alk-4-yn-1-ones | Moderate to good | acs.org |

Visible-Light Photoredox Catalysis in Alkynylation

Visible-light photoredox catalysis has emerged as a powerful tool for forming C(sp³)–C(sp) bonds under mild conditions. magtech.com.cnresearchgate.net This strategy often involves the generation of radical intermediates that can participate in coupling reactions. While direct photoredox-catalyzed alkynylation of unactivated ketones is still a developing area, related transformations highlight its potential.

For example, photoredox catalysis has been successfully employed for the formation of C(sp³)–C(sp) bonds from redox-activated primary amine derivatives and alkynyl p-tolylsulfones. researchgate.net This method offers a metal-free alternative for introducing alkyne functionalities. The generation of tertiary carbon radicals from tertiary alcohols under photoredox conditions has also been demonstrated, which could be coupled with an alkynyl partner. nih.gov Furthermore, visible-light photoredox catalysis has been utilized for the selective functionalization of C(sp³)–H bonds, including benzylic C–H functionalization for C–N and C–O bond formation. acs.org The principles of these reactions could potentially be adapted for the direct C–H alkynylation of methylcyclohexane (B89554), although this remains a challenging transformation.

Cyclohexane (B81311) Ring Functionalization and Derivatization

The functionalization and derivatization of the cyclohexane ring are foundational to the synthesis of this compound. These processes involve the strategic introduction of substituents and the interconversion of functional groups to build the desired molecular architecture.

Stereoselective Introduction of the Methyl Group

The stereocontrolled introduction of the methyl group onto the cyclohexane ring is a critical step in many synthetic routes. Two primary strategies for achieving this are the stereoselective alkylation of cyclohexanone derivatives and the stereoselective hydrogenation of substituted cyclohexenes.

The alkylation of cyclohexanone enolates is a powerful method for forming a new carbon-carbon bond. For conformationally rigid cyclohexanone systems, alkylation tends to proceed via axial attack on the enolate. This preference is rationalized by the reaction proceeding through a transition state that resembles a chair conformation, which is sterically favored. ubc.ca

A notable method for the enantioselective α-methylation of cyclohexanone involves the use of insoluble cross-linked copolymers with covalently bonded (S)-2-aminoalkoxy groups. These chiral auxiliaries, when used to form an imine with cyclohexanone, can direct the methylation to produce (S)-2-methylcyclohexanone with high enantiomeric excess (up to 94% ee at 20 °C). researchgate.netcdnsciencepub.com This approach demonstrates the utility of polymer-supported reagents for achieving high stereoselectivity. researchgate.net

Another key strategy is the catalytic hydrogenation of substituted cyclohexenes. While many standard hydrogenation methods using catalysts like Palladium on carbon (Pd/C) can result in poor stereoselectivity for substituted cyclohexenes, other catalytic systems offer greater control. acs.org For instance, the hydrogenation of 1,2-dimethylcyclohexene (B155917) using an iridium catalyst can selectively produce the cis-stereoisomer. acs.org Conversely, methods employing hydrogen atom transfer (HAT) hydrogenation with manganese and cobalt catalysts can favor the formation of the thermodynamically more stable trans-product with high stereoselectivity. acs.org The choice of catalyst and reaction conditions is therefore crucial in determining the stereochemical outcome of the hydrogenation. youtube.com The dehydrogenation and hydrogenation of 1-methylcyclohexene over a Pt/γ-Al₂O₃ catalyst have also been studied, showing that both reactions can occur, with the presence of hydrogen in the feed facilitating dehydrogenation to toluene (B28343). consensus.app

Table 1: Comparison of Catalysts for Stereoselective Hydrogenation of Substituted Cyclohexenes

| Catalyst System | Substrate Example | Major Product Stereoisomer | Selectivity |

| Iridium-based catalyst | 1,2-dimethylcyclohexene | cis | High |

| Mn or Co HAT catalyst | Substituted cyclohexenes | trans (thermodynamic) | High |

| Pd/C | Substituted cyclohexenes | Mixture of isomers | Poor |

| Crabtree's catalyst | Sterically hindered cyclohexenes | Mixture of isomers | Moderate |

Functional Group Interconversions on the Cyclohexane Ring

Functional group interconversions (FGI) are essential for transforming readily available starting materials into the desired target structure. imperial.ac.uk In the context of this compound synthesis, a key transformation is the conversion of a ketone to a tertiary propargylic alcohol.

The addition of an ethynyl group to a ketone is a fundamental carbon-carbon bond-forming reaction. fiveable.me A common route involves the reaction of a ketone, such as 2-methylcyclohexanone, with an acetylide anion. This can be achieved using various methods, including the use of organometallic reagents like ethynylmagnesium bromide in a Grignard-type reaction. nih.gov

A significant FGI is the conversion of an alcohol to a more reactive leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a nucleophile. ub.edu This two-step process, involving the formation of the sulfonate ester followed by an SN2 reaction, typically proceeds with inversion of configuration. sinica.edu.tw Alcohols can also be converted directly to alkyl halides using reagents like thionyl chloride or phosphorus tribromide. ub.edusinica.edu.tw

The Baeyer-Villiger oxidation represents another powerful FGI, where a ketone is converted to an ester. The migratory aptitude of the substituents is a key factor in this reaction, with the group best able to stabilize a positive charge migrating preferentially. imperial.ac.uk This reaction proceeds with retention of configuration at the migrating center. imperial.ac.uk

Novel Approaches in Green Synthesis for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

One green approach for the synthesis of tertiary propargylic alcohols, key precursors to this compound, is the use of solvent-free reaction conditions. A method has been developed for the alkynylation of ketones with arylacetylenes promoted by potassium tert-butoxide (t-BuOK) under solvent-free conditions, providing good to excellent yields. researchgate.net Similarly, the nucleophilic addition of terminal alkynes to carbonyl compounds can be efficiently promoted by potassium hydroxide (B78521) (KOH) under solvent-free ball-milling conditions at room temperature. researchgate.net

The use of carbon dioxide (CO₂) as a promoter and a C1 building block is another promising green strategy. rsc.orgrsc.org A silver acetate-catalyzed hydration of propargylic alcohols promoted by CO₂ has been developed for the synthesis of tertiary α-hydroxy ketones. rsc.org This reaction is proposed to proceed through a tandem process of CO₂ incorporation and subsequent hydrolysis. rsc.org More recently, a rapid and quantitative addition of CO₂ to tertiary propargylic alcohols has been achieved using a homogeneous silver-based catalyst, enabling the production of α-alkylidene cyclic carbonates under mild conditions and in a continuous flow system. rsc.org Additionally, a biomass-based ionic liquid/CuCl system has been shown to effectively catalyze the CO₂-promoted hydration of propargylic alcohols to α-hydroxy ketones, operating under 1 bar of CO₂ without volatile organic solvents. mdpi.com

Another environmentally benign approach is the ethynylation of ketones using calcium carbide (CaC₂) as the acetylene source. A fluoride-assisted activation of calcium carbide with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in DMSO allows for the efficient ethynylation of cyclohexanone and other ketones at room temperature. acs.org This method avoids the need to handle acetylene gas directly.

Table 2: Green Synthetic Approaches for Tertiary Propargylic Alcohol Synthesis

| Method | Catalyst/Promoter | Solvent | Key Features |

| Alkynylation of ketones | t-BuOK | Solvent-free | Mild and efficient |

| Nucleophilic addition of alkynes | KOH | Solvent-free (ball-milling) | Ambient temperature |

| Hydration of propargylic alcohols | AgOAc / CO₂ | - | CO₂ promoted |

| Carboxylative cyclization | Homogeneous Ag-catalyst / CO₂ | - | Continuous flow, stoichiometric CO₂ |

| Hydration of propargylic alcohols | Biomass-based ionic liquid/CuCl / CO₂ | Solvent-free | Recyclable catalyst system |

| Ethynylation of ketones | CaC₂ / TBAF | DMSO | Avoids acetylene gas |

Synthetic Routes Towards Enantiomerically Enriched this compound Derivatives

Enantioselective synthesis, which favors the formation of a specific enantiomer, is of paramount importance, particularly in the synthesis of biologically active molecules. wikipedia.orglibretexts.org The creation of the chiral quaternary center in this compound derivatives with high enantioselectivity is a significant synthetic challenge.

One major approach is the catalytic asymmetric ethynylation of a prochiral ketone precursor, such as 2-methylcyclohexanone. This can be achieved using chiral catalysts that create a chiral environment around the substrate, directing the nucleophilic attack of the acetylide to one face of the carbonyl group. libretexts.org For example, the use of a chiral ligand like (S)-SEGPHOS with a copper triflate catalyst has been shown to produce chiral propargyl alcohols with moderate enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. wikipedia.org Insoluble polymer-supported chiral aminoalkoxy groups have been successfully used for the enantioselective α-methylation of cyclohexanone, demonstrating the potential of this approach for setting the stereochemistry of the methyl group. researchgate.netcdnsciencepub.com

Asymmetric hydrogenation using chiral catalysts is a well-established method for producing enantiomerically enriched compounds. youtube.com While direct asymmetric hydrogenation to form the 1-methyl group with a pre-existing ethynyl group can be challenging, the asymmetric hydrogenation of a suitable methylene (B1212753) or alkenyl precursor is a viable route. Iridium phosphinitoxazoline complexes have proven to be efficient catalysts for the asymmetric hydrogenation of both linear and cyclic α,β-unsaturated ketones, achieving excellent enantioselectivities (up to 99.7% ee). nih.gov

The development of catalytic asymmetric hydrolactonization of unsaturated carboxylic acids also presents a pathway to chiral cyclohexane derivatives. acs.org This method can establish a tertiary stereocenter with high enantioselectivity, which could then be further elaborated to the target molecule. acs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Ethynyl 1 Methylcyclohexane

Mechanistic Pathways of Electrophilic Additions to the Ethynyl (B1212043) Moiety

Electrophilic addition reactions to alkynes are generally slower than to alkenes, a phenomenon attributed to the higher electronegativity of sp-hybridized carbons holding the π-electrons more tightly and the formation of less stable intermediates. chemistrysteps.comjove.commsu.edu The addition of an electrophile to the π-system of 1-ethynyl-1-methylcyclohexane can proceed through several distinct mechanistic pathways.

The addition of protic acids, such as hydrogen halides (HX), to alkynes can proceed via the formation of a carbocation intermediate. chemistrysteps.comucr.edu In the case of this compound, the initial protonation of the triple bond by an electrophile (E⁺) would preferentially occur at the terminal carbon (C-2). This regioselectivity follows Markovnikov's rule, leading to the formation of a vinyl cation intermediate where the positive charge resides on the more substituted internal carbon (C-1). ucr.eduyoutube.com

This resulting vinyl cation is significantly less stable than a similarly substituted alkyl carbocation due to the positive charge being on an sp-hybridized carbon. chemistrysteps.commsu.edu This high instability makes the formation of the vinyl cation the rate-determining step and explains the general sluggishness of such reactions compared to alkenes. msu.edulibretexts.org

The reaction proceeds in two main steps:

Protonation of the π-bond : The electrophile is attacked by the π-electrons of the alkyne, forming a vinyl carbocation. libretexts.orglibretexts.org

Nucleophilic attack : The halide ion (X⁻) then attacks the positively charged carbon to yield the final vinyl halide product. chemistrysteps.comlibretexts.org

While carbocationic intermediates are known to undergo rearrangements to form more stable structures, such rearrangements are rare in electrophilic additions to alkynes. acs.orgpressbooks.pub This is because the vinyl cation intermediate itself is very high in energy, and any potential rearrangement pathway would likely involve an even higher energy transition state. For this compound, the initially formed vinyl cation is already on a tertiary-like carbon, providing some stability, thus making a rearrangement less probable.

| Intermediate Type | Structure Example | Relative Stability | Notes |

| Tertiary Alkyl Carbocation | (CH₃)₃C⁺ | Most Stable | Stabilized by hyperconjugation and inductive effects. |

| Secondary Alkyl Carbocation | (CH₃)₂CH⁺ | Intermediate | Less stable than tertiary carbocations. |

| Vinyl Cation | R-C⁺=CH₂ | Least Stable | Positive charge on an sp-hybridized carbon; significantly less stable than alkyl carbocations. msu.edu |

Certain electrophilic additions avoid the formation of a high-energy vinyl cation by proceeding through a cyclic, three-membered ring intermediate.

Oxymercuration : The hydration of alkynes, often catalyzed by mercury(II) salts like HgSO₄, also proceeds via a three-membered ring intermediate known as a mercurinium ion. chemistrysteps.com Water attacks the more substituted carbon of this ring, following Markovnikov's regioselectivity. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction would yield 1-acetyl-1-methylcyclohexane.

In a concerted reaction, bond-forming and bond-breaking occur in a single step through a cyclic transition state, avoiding charged intermediates altogether. The primary example for alkynes is hydroboration.

Hydroboration-Oxidation : The reaction of this compound with borane (B79455) (BH₃) or its derivatives (e.g., 9-BBN) is a concerted syn-addition. ucr.edu Due to the steric bulk of the 1-methylcyclohexyl group, the boron atom adds to the less sterically hindered terminal carbon of the alkyne. This results in an anti-Markovnikov regioselectivity. chemistrysteps.com The intermediate organoborane is then oxidized (typically with hydrogen peroxide and a base) to replace the boron with a hydroxyl group, forming an enol. chemistrysteps.com This enol undergoes tautomerization to yield the final product, which in this case would be (1-methylcyclohexyl)acetaldehyde.

Nucleophilic Additions and Substitutions Involving the Ethynyl Group

The π-system of an alkyne is electron-rich, making it generally unreactive toward nucleophiles. msu.edu However, the terminal hydrogen of this compound is weakly acidic (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon orbital. This allows for deprotonation by a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a powerful nucleophile: the 1-methylcyclohexylethynilide anion (an acetylide). chemguide.co.uk

This acetylide anion can then participate in nucleophilic substitution (Sₙ2) reactions with primary alkyl halides to form new carbon-carbon bonds, resulting in an internal alkyne. chemguide.co.uklibretexts.org

Direct nucleophilic addition to the triple bond of a simple alkyne like this compound is uncommon. Such reactions typically require the alkyne to be activated by an electron-withdrawing group, which is absent in this molecule. msu.edulibretexts.org However, some base-catalyzed additions of nucleophiles like water or alcohols can occur under specific conditions. libretexts.org

Radical-Mediated Transformations and Chain Reactions

The ethynyl group can readily participate in free-radical reactions, which proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orglibretexts.org

A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.org

Initiation : The reaction is initiated by the homolytic cleavage of the weak O-O bond in the peroxide to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation : The bromine radical adds to the terminal carbon of the this compound triple bond. This regioselectivity yields a more stable vinylic radical, with the unpaired electron on the more substituted internal carbon. srmist.edu.in This radical intermediate then abstracts a hydrogen atom from another HBr molecule to form the final product and regenerate a bromine radical, which continues the chain. libretexts.org

Termination : The chain reaction terminates when two radical species combine. libretexts.org

The primary product of this reaction is (Z)-1-(1-bromoethenyl)-1-methylcyclohexane, an example of anti-Markovnikov addition.

| Reaction | Reagents | Key Intermediate | Product Regiochemistry |

| Electrophilic Addition of HBr | HBr | Vinyl Cation | Markovnikov |

| Radical Addition of HBr | HBr, ROOR (peroxide) | Vinylic Radical | Anti-Markovnikov |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. ggckondagaon.in Alkynes can participate in several types of pericyclic reactions, most notably as dienophiles in cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction) : this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes. These reactions are typically accelerated by electron-withdrawing groups on the dienophile, so this particular alkyne would be expected to be relatively unreactive. ethernet.edu.et The reaction is a concerted process that forms a six-membered ring.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : Alkynes are excellent substrates for 1,3-dipolar cycloadditions with 1,3-dipoles such as azides or nitrile oxides. d-nb.inforesearchgate.net For example, the reaction of this compound with an organic azide (B81097) would yield a triazole derivative, while reaction with a nitrile oxide would form an isoxazole (B147169). researchgate.net These reactions are highly valuable for the synthesis of five-membered heterocyclic compounds.

Ene and Retro-Ene Reactions : At high temperatures (e.g., 740°C), this compound has been observed to undergo a retro-ene reaction. researchgate.net This is a type of pericyclic reaction involving the transfer of a hydrogen atom and a reorganization of π electrons, leading to molecular fragmentation or rearrangement.

Diels-Alder Reactions and Their Regio/Stereoselectivity

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. scispace.com this compound, with its carbon-carbon triple bond, can function as a dienophile. The reaction's outcome is governed by regioselectivity and stereoselectivity, which are influenced by electronic and steric factors. scispace.comrsc.org

When an unsymmetrical dienophile like this compound reacts with an unsymmetrical diene, the alignment of the reactants determines the constitutional isomer of the product, a concept known as regioselectivity. masterorganicchemistry.com The substitution pattern on both the diene and dienophile dictates the preferred orientation. Generally, in reactions with 1-substituted dienes, "ortho" (1,2-disubstituted) products are favored, while 2-substituted dienes tend to yield "para" (1,4-disubstituted) products. masterorganicchemistry.com The formation of "meta" (1,3-disubstituted) products is typically minor. masterorganicchemistry.com This selectivity can be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. scispace.com

Stereoselectivity in the Diels-Alder reaction refers to the specific stereoisomer formed. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product. youtube.com For an alkyne dienophile, this aspect is simplified as the resulting cyclohexadiene ring is initially planar at the newly formed double bond. However, the spatial arrangement of the substituents on the diene (e.g., "in" vs. "out" groups) will determine their orientation in the final product. youtube.com The presence of the bulky tertiary-substituted cyclohexane (B81311) ring in this compound would sterically influence the approach of the diene, potentially favoring one diastereomeric transition state over another.

Table 1: Theoretical Diels-Alder Reaction Outcomes for this compound

| Diene Type | Predicted Major Regioisomer | Rationale |

| 1-Substituted Diene | "Ortho" (1,2-adduct) | Governed by electronic and steric interactions favoring this alignment. masterorganicchemistry.com |

| 2-Substituted Diene | "Para" (1,4-adduct) | Generally preferred alignment for 2-substituted dienes to maximize orbital overlap and minimize steric clash. masterorganicchemistry.com |

1,3-Dipolar Cycloaddition Reactions of Terminal Alkynes

1,3-Dipolar cycloadditions are key reactions for forming five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org Terminal alkynes, such as this compound, are excellent dipolarophiles in these transformations. wikipedia.org The most well-known example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which yields a 1,2,3-triazole. wikipedia.org This reaction is a cornerstone of "click chemistry," valued for its high efficiency and specificity.

The ethynyl group of this compound is highly reactive toward various 1,3-dipoles. For instance:

With Azides: Reaction with an organic azide (R-N₃) would produce a 1,4-disubstituted 1,2,3-triazole, particularly under copper(I) catalysis (CuAAC), which ensures high regioselectivity. mdpi.com

With Nitrile Oxides: Cycloaddition with a nitrile oxide (R-CNO) would yield a substituted isoxazole. wikipedia.orgresearchgate.net This reaction is a versatile method for creating the isoxazole core, which can be further transformed. wikipedia.org

With Azomethine Ylides: Reaction with azomethine ylides provides a direct route to various pyrrolidine (B122466) derivatives, which are significant scaffolds in medicinal chemistry. researchgate.net

These cycloadditions are powerful tools for incorporating the 1-methylcyclohexyl moiety into complex heterocyclic systems, driven by the high reactivity of the terminal alkyne. mdpi.com

Table 2: Potential 1,3-Dipolar Cycloaddition Products

| 1,3-Dipole | Reactant | Product Heterocycle | Significance |

| Azide | R-N₃ | 1,2,3-Triazole | Foundational "click chemistry" reaction. wikipedia.orgmdpi.com |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazole | Synthesis of β-hydroxycarbonyl precursors. wikipedia.org |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine | Access to enantiomerically enriched pyrrolidines. researchgate.net |

Thermal Rearrangement Pathways of this compound

The thermal behavior of this compound has been investigated under high-temperature conditions. Research has shown that flash vacuum pyrolysis of this compound at 740°C results in its conversion to aromatic products. publish.csiro.auresearchgate.net The major products identified from this thermal rearrangement are toluene (B28343) and benzene (B151609). publish.csiro.au

The formation of these products suggests complex fragmentation and rearrangement pathways occurring at such high temperatures. The proposed mechanisms for the thermal rearrangements of related alkynes often involve high-energy intermediates like methylenecarbenes. publish.csiro.au In this case, the reaction likely proceeds through a series of bond cleavages and intramolecular hydrogen shifts, ultimately leading to the stable aromatic rings of toluene and benzene. This transformation highlights the lability of the cyclohexane ring and the ethynyl substituent under extreme thermal stress.

Table 3: Products of Thermal Rearrangement

| Reactant | Conditions | Products | Reference |

| This compound | Flash Vacuum Pyrolysis (740°C) | Toluene, Benzene | publish.csiro.auresearchgate.net |

Oxidative and Reductive Reactivity of the Ethynyl and Cyclohexane Moieties

The chemical reactivity of this compound is characterized by the distinct functionalities of the ethynyl group and the cyclohexane ring, each susceptible to different oxidative and reductive transformations.

Reductive Reactivity: The ethynyl triple bond is the primary site for reduction.

Catalytic Hydrogenation: Depending on the catalyst and conditions, the triple bond can be selectively reduced. Using a poisoned catalyst, such as Lindlar's catalyst, would likely lead to the formation of 1-methyl-1-vinylcyclohexane . Complete hydrogenation with a more active catalyst like palladium on carbon (Pd/C) or platinum would reduce the alkyne all the way to an alkane, yielding 1-ethyl-1-methylcyclohexane . Low-pressure hydrogenation of similar acetylenic cyclohexanols is known to produce the corresponding vinyl derivatives. google.com

Oxidative Reactivity: Both the cyclohexane ring and the ethynyl group can undergo oxidation.

Ethynyl Group Oxidation: The triple bond can be cleaved under strong oxidizing conditions, such as ozonolysis or permanganate (B83412) oxidation. Ozonolysis would lead to the cleavage of the triple bond, potentially yielding a carboxylic acid at the point of attachment to the ring.

Cyclohexane Moiety Oxidation: The saturated cyclohexane ring can also be oxidized, although this typically requires stronger reagents. The tertiary carbon atom bonded to the methyl and ethynyl groups is a potential site of oxidation. Reactions with oxidizing agents like chromium trioxide could potentially convert the cyclohexane ring into a cyclohexanone (B45756) or open the ring to form dicarboxylic acids.

Table 4: Summary of Oxidative and Reductive Reactions

| Reaction Type | Reagent/Condition | Moiety Targeted | Expected Product |

| Partial Reduction | H₂, Lindlar's Catalyst | Ethynyl Group | 1-Methyl-1-vinylcyclohexane |

| Full Reduction | H₂, Pd/C | Ethynyl Group | 1-Ethyl-1-methylcyclohexane |

| Oxidation | O₃ (Ozonolysis) | Ethynyl Group | 1-Methylcyclohexanecarboxylic acid |

| Oxidation | CrO₃ / KMnO₄ | Cyclohexane Ring | Ketones, Carboxylic Acids |

Investigation of Ring-Opening and Ring-Expansion Reactions on the Cyclohexane Core

The cyclohexane core of this compound can be subjected to reactions that alter the ring structure itself, namely ring-opening and ring-expansion.

Ring-Opening Reactions: Catalytic ring-opening of cycloalkanes is a significant process in petroleum refining. Studies on the hydroconversion of methylcyclohexane (B89554) over platinum-loaded zeolite catalysts show that the reaction proceeds through isomerization and ring contraction to cyclopentane (B165970) derivatives, followed by ring-opening to form n- and iso-heptanes. nih.gov These heptanes can then undergo further cracking into smaller alkanes. nih.gov By analogy, subjecting this compound to similar hydrocracking conditions (high temperature, high pressure, metal/acid catalyst) would be expected to open the cyclohexane ring. The primary products would likely be a mixture of substituted heptanes and smaller alkanes, with the ethynyl group likely being hydrogenated during the process.

Ring-Expansion Reactions: Ring-expansion reactions typically transform a cyclic system into a larger ring. These reactions often proceed through carbocation intermediates. For example, the homologation of cyclic ketones with diazomethane (B1218177) can yield a ring-expanded ketone. organic-chemistry.org While no specific ring-expansion reactions for this compound are documented, potential pathways could be envisioned. For instance, conversion of the ethynyl group to a functional group that could facilitate a rearrangement (e.g., a vinyl group that is then epoxidized) could create a substrate for acid-catalyzed rearrangement and ring expansion to a cycloheptane (B1346806) derivative. The Buchner ring expansion, which involves carbene addition to an aromatic ring, is a well-known method for forming seven-membered rings, but is not directly applicable to a saturated cyclohexane core. nih.gov

Table 5: Potential Ring-Altering Reactions

| Reaction Type | Conditions/Analogy | Expected Outcome |

| Ring-Opening | Hydroconversion over Pt/Zeolite nih.gov | Hydrogenation of alkyne and cleavage of cyclohexane ring to form substituted heptanes and smaller alkanes. |

| Ring-Expansion | Acid-catalyzed rearrangement (hypothetical) | Formation of a seven-membered (cycloheptane) ring system via carbocation intermediates. |

Stereochemical and Conformational Studies of 1 Ethynyl 1 Methylcyclohexane

Dynamic Conformational Analysis of the Substituted Cyclohexane (B81311) Ring

The cyclohexane ring is not a static, planar structure but exists predominantly in a flexible, strain-free 'chair' conformation. At room temperature, cyclohexane molecules undergo a rapid conformational interconversion known as a ring flip, where axial and equatorial positions are exchanged. openstax.org The presence of substituents on the ring, such as in 1-Ethynyl-1-methylcyclohexane, introduces energetic differences between possible conformations.

Chair-Boat Interconversion Dynamics and Barriers

The transition from one chair conformation to another is a high-energy process that does not occur in a single step. masterorganicchemistry.com It proceeds through several less stable intermediate conformations. masterorganicchemistry.com The pathway from a chair form involves passing through a high-energy 'half-chair' conformation to a more stable, yet still strained, 'twist-boat' conformation. masterorganicchemistry.comlibretexts.org The 'boat' conformation itself is a high-energy transition state between two twist-boat forms. wikipedia.org

For the parent cyclohexane molecule, this entire ring inversion process has an activation energy barrier of approximately 10-11 kcal/mol. libretexts.org This relatively low barrier allows for about 100,000 ring flips per second at room temperature. libretexts.org While specific experimental data for this compound is not extensively documented, the fundamental dynamics of the interconversion are expected to be similar, with the energy barriers being influenced by the substituents.

Table 1: Energy Profile of Cyclohexane Conformational Interconversion

| Conformation | Relative Energy (kcal/mol) | Characteristics |

|---|---|---|

| Chair | 0 | Most stable, strain-free conformation. masterorganicchemistry.com |

| Half-Chair | ~10.8 | Highest energy intermediate, significant angle and torsional strain. masterorganicchemistry.com |

| Twist-Boat | ~5.5 | More stable than the boat form, relieves some steric strain. libretexts.org |

| Boat | ~6.9 | High energy due to torsional strain and steric hindrance between "flagpole" hydrogens. libretexts.org |

Axial-Equatorial Preferences of Substituents

In substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not equal in energy. libretexts.org Substituents generally prefer the more spacious equatorial position to minimize steric hindrance. fiveable.me This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. oregonstate.edu A larger A-value signifies a stronger preference for the equatorial position. fiveable.me

In this compound, both substituents are on the same carbon. In any chair conformation, one substituent must occupy an axial position while the other is equatorial. openstax.orglibretexts.org A ring flip interchanges these positions. The relative stability of the two possible chair conformers is determined by the difference in the A-values of the methyl and ethynyl (B1212043) groups. The conformation where the bulkier group occupies the more stable equatorial position is favored. libretexts.org

The methyl group has a well-established A-value of approximately 1.7-1.8 kcal/mol. masterorganicchemistry.comoregonstate.edu The ethynyl group, due to its linear geometry, experiences less steric hindrance and has a significantly smaller A-value of around 0.5 kcal/mol. oregonstate.edu Therefore, the conformer with the equatorial methyl group and the axial ethynyl group is more stable by about 1.2-1.3 kcal/mol (the difference between their A-values).

Table 2: Conformational A-Values for Substituents

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -CH₃ (Methyl) | 1.8 oregonstate.edu | Strong |

| -C≡CH (Ethynyl) | 0.5 oregonstate.edu | Moderate |

1,3-Diaxial Interactions and Their Energetic Contributions

The primary reason for the energetic preference of equatorial substituents is the avoidance of 1,3-diaxial interactions. prospectivedoctor.com These are unfavorable steric interactions (steric strain) between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the ring, two carbons away. libretexts.orglumenlearning.com These interactions are essentially gauche butane (B89635) interactions within the ring system. masterorganicchemistry.com

The energetic cost of these interactions is directly related to the A-value of the substituent. oregonstate.edu For an axial methyl group, the two 1,3-diaxial interactions with axial hydrogens contribute to its A-value of ~1.8 kcal/mol. oregonstate.edu In contrast, the linear ethynyl group points away from the nearby axial hydrogens, resulting in much weaker 1,3-diaxial interactions. lumenlearning.comlibretexts.org This reduced steric clash is reflected in its low A-value. libretexts.orgoregonstate.edu

In the more stable conformer of this compound, the axial ethynyl group contributes a smaller amount of steric strain (0.5 kcal/mol) compared to the strain that would be present if the methyl group were axial (1.8 kcal/mol).

Table 3: Energetic Contribution of 1,3-Diaxial Interactions

| Axial Substituent | Source of Strain | Energetic Cost (kcal/mol) |

|---|---|---|

| -CH₃ (Methyl) | Interaction with two axial hydrogens | ~1.8 oregonstate.edu |

| -C≡CH (Ethynyl) | Interaction with two axial hydrogens (reduced due to linear geometry) | ~0.5 oregonstate.edu |

Chirality and Stereoisomerism in this compound Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. nih.gov Molecules that possess this property are called enantiomers. This compound itself is an achiral molecule because it possesses a plane of symmetry that passes through the C1 and C4 atoms, the methyl group, and the ethynyl group. However, the introduction of additional substituents at other positions on the cyclohexane ring can lead to the formation of chiral centers and the existence of stereoisomers.

Identification and Characterization of Enantiomers and Diastereomers

If a substituent is introduced to the cyclohexane ring of this compound at any position other than C4, the plane of symmetry is eliminated, and C1 becomes a chiral center (a carbon atom bonded to four different groups). The carbon atom bearing the new substituent may also become a chiral center.

For instance, in a hypothetical 2-bromo-1-ethynyl-1-methylcyclohexane, both C1 and C2 would be chiral centers. With 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. Thus, for this derivative, there would be 2² = 4 possible stereoisomers. These stereoisomers would consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. youtube.com

Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. libretexts.org Diastereomers, however, have different physical and chemical properties and can be separated by techniques like chromatography or crystallization. libretexts.org The characterization of these stereoisomers typically involves spectroscopic techniques and the measurement of optical activity.

Strategies for Stereochemical Resolution

The separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers is known as chiral resolution. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, this process requires a chiral environment. libretexts.org Several strategies could be applied to resolve chiral derivatives of this compound.

Classical Resolution via Diastereomers: This is a common method that involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For example, if a derivative contains a carboxylic acid group, it could be reacted with a chiral amine like brucine (B1667951) or 1-phenylethylamine (B125046) to form a mixture of diastereomeric salts. libretexts.org Because diastereomers have different solubilities, they can often be separated by fractional crystallization. libretexts.org After separation, the original enantiomers are regenerated by removing the resolving agent. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC). nih.gov The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation. nih.gov

Asymmetric Induction and Stereocontrol in Reactions Involving this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In reactions involving this compound, the introduction of a new chiral center can theoretically be influenced by the existing, albeit prochiral, quaternary carbon at the 1-position.

Reactions at the ethynyl group, such as hydroboration-oxidation or addition of a chiral nucleophile, could potentially proceed with some degree of stereoselectivity. The facial bias for the approach of a reagent to the triple bond would be dictated by the conformational preference of the cyclohexane ring and the relative steric hindrance posed by the methyl and ethynyl groups.

For instance, in a hypothetical reaction with a chiral reducing agent to form 1-ethyl-1-methylcyclohexane, the approach of the reagent to one face of the triple bond might be favored, leading to an excess of one enantiomer of the product. The degree of this stereocontrol would depend on the specific reagents, catalysts, and reaction conditions employed. Without experimental data, it is not possible to provide specific examples or quantitative measures of enantiomeric or diastereomeric excess.

Prochirality and Stereochemical Discrimination in Reaction Pathways

The quaternary carbon atom of this compound is a prochiral center. This means that while the molecule itself is achiral (as it possesses a plane of symmetry), the substitution of one of the two identical groups attached to this carbon (in this case, two of the methylene (B1212753) groups of the cyclohexane ring) would result in a chiral molecule.

Specifically, the C1 carbon is bonded to a methyl group, an ethynyl group, and two methylene groups (C2 and C6) of the cyclohexane ring. These two methylene groups are enantiotopic. A reaction that differentiates between these two groups is known as stereochemical discrimination.

For example, an enzymatic hydroxylation reaction could selectively functionalize either the C2 or C6 position. A chiral enzyme would recognize the different spatial arrangements of the substituents around the prochiral center and catalyze the reaction at only one of the enantiotopic positions, leading to a chiral product. The "Re" and "Si" faces of the prochiral center could be distinguished by a chiral reagent or catalyst, leading to the formation of a single enantiomer.

The conformational equilibrium of the cyclohexane ring would play a crucial role in such a process. The chair conformation would present the C2 and C6 positions in different spatial environments (one being "up" and the other "down" relative to the plane of the ring in a given snapshot), which a chiral entity could differentiate. However, due to the rapid ring-flipping at room temperature, achieving high stereochemical discrimination in non-enzymatic reactions would be challenging without the use of chiral auxiliaries or catalysts that can lock the conformation or provide a strong chiral environment.

Computational Chemistry and Theoretical Modeling of 1 Ethynyl 1 Methylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Without specific DFT or ab initio studies on 1-Ethynyl-1-methylcyclohexane, it is not possible to present data on its optimized ground and transition state geometries or high-level energy calculations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

There are no available MM or MD simulation results to describe the conformational landscapes of this compound.

Computational Prediction of Reaction Pathways and Energy Profiles

In the absence of computational studies, there is no information on the predicted reaction pathways, activation barriers, reaction intermediates, or the regioselectivity and stereoselectivity of reactions involving this compound.

Further theoretical and computational research would be necessary to provide the specific data required for a thorough and scientifically accurate article on the computational chemistry of this compound.

Lack of Publicly Available Research Data Precludes Article Generation on the Computational Chemistry of this compound

The field of computational chemistry relies on published research to provide the foundational data for analyses of molecular properties and interactions. Without such studies, any attempt to generate an article on the theoretical modeling of this compound would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Similarly, the validation and refinement of computational models are intrinsically linked to the availability of experimental data against which theoretical predictions can be compared. The absence of published experimental work on this compound that is coupled with computational analysis means that a critical component of the requested article—subsection 5.5 on the validation and refinement of computational models—cannot be addressed.

Given the strict requirement to focus solely on this compound and to adhere to a specific outline centered on its computational chemistry, the lack of primary source material makes it impossible to generate a thorough, informative, and scientifically accurate article as requested. Information on related but distinct compounds, such as 1-ethynyl-1-cyclohexanol (B41583) or other cyclohexane (B81311) derivatives, cannot be used as a substitute, as the molecular structure and, consequently, the computational and interactive properties would differ.

Therefore, until research on the computational and theoretical aspects of this compound is conducted and published in the scientific literature, the creation of the specified article is not feasible.

Applications and Emerging Research Frontiers of 1 Ethynyl 1 Methylcyclohexane

Building Block in Complex Organic Synthesis

The reactivity of the terminal ethynyl (B1212043) group, combined with the sterically defined cyclohexyl backbone, positions 1-Ethynyl-1-methylcyclohexane as a significant intermediate in the construction of intricate molecular architectures.

The synthesis of natural products, often characterized by their complex and highly specific three-dimensional structures, represents a pinnacle of achievement in organic chemistry. While specific examples detailing the use of this compound in the total synthesis of named natural products are not extensively documented in prominent literature, its structural motif is highly relevant. The rigid ethynyl moiety is a key functional group for carbon-carbon bond formation, a fundamental process in building the carbon skeletons of natural products. nih.gov

Highly functionalized carbocycles, such as derivatives of cyclohexane (B81311), are recognized as versatile chiral building blocks for creating optically active natural products. elsevierpure.com The 1-methylcyclohexane portion of the molecule provides a stable, non-aromatic core that can be incorporated into larger structures, while the ethynyl group serves as a reactive handle for a variety of coupling reactions. For instance, terminal alkynes are crucial reactants in Sonogashira coupling, a widely used method for forming carbon-carbon bonds with aryl or vinyl halides, which is a common strategy in the synthesis of complex molecules.

Table 1: Potential Reactions of this compound in Synthesis

| Reaction Type | Reagents | Product Type | Relevance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Aryl/Vinyl Alkyne | Construction of complex carbon skeletons |

| "Click" Chemistry (CuAAC) | Azide (B81097), Copper(I) catalyst | 1,2,3-Triazole | Linking molecular fragments |

Beyond natural products, this compound serves as a potential intermediate for creating a wide range of bioactive compounds. The introduction of an ethynyl group into a molecule can significantly influence its biological activity. This functional group is present in numerous pharmaceuticals and agrochemicals. The synthesis of such compounds often relies on the versatility of the carbon-carbon triple bond. nbinno.com

For example, the reaction of the acetylide anion, formed by deprotonating the terminal alkyne, with ketones or aldehydes is a classic method for creating propargylic alcohols. These alcohols are, in turn, important precursors for a variety of other functional groups and molecular scaffolds. The related compound, 1-ethynylcyclohexanol, is a well-known synthetic precursor to the tranquilizer ethinamate, highlighting the role of such structures in medicinal chemistry. wikipedia.org Although direct analogues from this compound are not as common, the synthetic pathways are analogous and demonstrate the potential for creating new pharmacologically active agents.

Role in Polymer Chemistry and Materials Science

The ethynyl group is a cornerstone functional group in modern materials science, prized for its ability to participate in polymerization and cross-linking reactions. This allows for the creation of materials with unique thermal, mechanical, and electronic properties.

Polymers are large molecules composed of repeating structural units known as monomers. msu.eduyoutube.com this compound can, in principle, act as a monomer to form polymers. The polymerization of terminal alkynes can lead to the formation of polyacetylenes, a class of conjugated polymers known for their interesting electronic and optical properties.

While the steric hindrance from the tertiary carbon atom in this compound might pose challenges for traditional polymerization methods, specialized catalysts can facilitate such transformations. The resulting polymer would feature a polyene backbone with pendant methylcyclohexyl groups. These bulky side groups would influence the polymer's morphology and properties, potentially leading to materials with high thermal stability and solubility in organic solvents. The study of polymers derived from diethynylarenes shows that the structure of the resulting macromolecules fundamentally affects the properties of the final material. nih.gov

The ethynyl group is exceptionally useful for modifying existing polymers or for creating cross-linked polymer networks. One of the most powerful reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. acs.org This reaction is highly efficient and specific, allowing for the covalent linking of molecules under mild conditions.

By attaching this compound to other molecules or polymer backbones, materials scientists can create functional materials with precisely controlled architectures. For example, polymers bearing pendant ethynyl groups can be cross-linked by reacting them with bifunctional azides, leading to the formation of robust thermosetting resins or gels. The introduction of ethynylene or ethynylene-thiophene spacers into polymer chains has been shown to influence the material's properties, such as reducing the band gap and leading to more planar structures. mdpi.comnih.gov These ethynyl linkages are crucial for developing advanced materials for applications in electronics, such as organic electrochemical transistors. acs.org

Table 2: Applications of Ethynyl Groups in Materials Science

| Application Area | Method | Function of Ethynyl Group | Resulting Material Property |

|---|---|---|---|

| Bioelectronics | Click Chemistry Functionalization | Covalent attachment of biorecognition elements | Functionalized transistors for biosensing acs.org |

| Polymer Cross-linking | Thermal or Catalytic Reaction | Forms a rigid, stable network | Enhanced thermal and mechanical stability |

Contributions to Catalysis and Organometallic Chemistry

Organometallic chemistry, the study of compounds containing metal-carbon bonds, is intrinsically linked to the field of catalysis. tdx.catyoutube.com Terminal alkynes like this compound are important ligands in this field. The π-orbitals of the carbon-carbon triple bond can coordinate to a metal center, and the terminal C-H bond can be cleaved through oxidative addition, leading to the formation of metal acetylide complexes.

These organometallic complexes can serve as catalysts or as intermediates in catalytic cycles for a wide range of organic transformations. libretexts.org For example, rhodium and iridium complexes are known to catalyze a variety of reactions involving alkynes. While specific catalytic systems based solely on this compound as a ligand are not widely reported, its fundamental ability to interact with transition metals is a core principle of organometallic chemistry. beilstein-journals.orgfishersci.com The steric bulk of the methylcyclohexyl group could be used to tune the selectivity of a catalyst by controlling the accessibility of the metal center, a common strategy in the design of homogeneous catalysts. tdx.cat The high reactivity of early main group organometallic compounds has also made them potent catalysts for transformations typically catalyzed by transition metals. wiley-vch.de

Ligand Design for Homogeneous and Heterogeneous Catalysts

The molecular architecture of ligands is a cornerstone of modern catalysis, dictating the efficacy, selectivity, and stability of metal catalysts. Ligands, which bind to a central metal atom, can be finely tuned to modify the catalyst's electronic and steric properties, thereby controlling its reactivity. This compound, with its terminal alkyne functional group, represents a potential building block for the synthesis of novel ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species. wikipedia.orguclouvain.be The ethynyl group of this compound can be functionalized to incorporate donor atoms like phosphorus, nitrogen, or sulfur, creating monodentate or polydentate ligands. For instance, it could be used in reactions to create phosphine (B1218219) ligands, which are pivotal in many catalytic processes, including cross-coupling and hydrogenation reactions. uclouvain.be The bulky cyclohexyl group provides a distinct steric profile that can influence the coordination geometry around the metal center, potentially leading to unique selectivity in catalytic transformations.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst with gaseous or liquid reactants. youtube.com These systems are advantageous for industrial applications due to the ease of separating the catalyst from the product mixture. wikipedia.org this compound could be employed to create ligands that are then anchored to a solid support, such as silica (B1680970) or a polymer resin. This process, known as heterogenization of a homogeneous catalyst, aims to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. uclouvain.be The terminal alkyne allows for covalent attachment to supports through various chemical reactions, including "click" chemistry or hydrosilylation, creating robust and recyclable catalytic materials.

The table below outlines key concepts in ligand design relevant to the potential application of this compound.

| Ligand Design Parameter | Implication for Homogeneous Catalysis | Implication for Heterogeneous Catalysis |

| Electronic Properties | The ethynyl group can be modified to tune the electron-donating or -withdrawing nature of the resulting ligand, influencing the reactivity of the metal center. | Modifies the electronic environment of the anchored metal site, affecting its catalytic activity and stability. |

| Steric Hindrance | The 1-methylcyclohexyl group provides significant steric bulk, which can create a specific coordination pocket around the metal, enhancing selectivity (e.g., regioselectivity or enantioselectivity). | The steric profile can influence the accessibility of reactants to the active sites on the solid support. |

| Chelation | The molecule can be derivatized to form multidentate ligands that bind to the metal center at multiple points, increasing the stability of the catalyst complex. | Enhances the stability of the anchored complex, preventing leaching of the metal from the support during the reaction. |

| Solubility/Immobilization | The ligand's overall structure can be tailored to ensure solubility in specific reaction media. | The terminal alkyne provides a reactive handle for covalent immobilization onto a solid support. |

Exploration of Metal-Mediated and Metal-Catalyzed Reactions

The terminal alkyne functionality in this compound is a versatile reactive group that can participate in a wide array of metal-mediated and metal-catalyzed reactions. mdpi.com These transformations are fundamental in organic synthesis for constructing complex molecular architectures. researchgate.net Organometallic chemistry provides powerful tools to activate the carbon-carbon triple bond, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Transition metals such as palladium, copper, rhodium, ruthenium, and gold are commonly used to catalyze reactions involving alkynes. mdpi.comnih.gov The exploration of this compound in such reactions opens pathways to novel derivatives with potential applications in various fields of chemical synthesis.

Key metal-catalyzed reactions applicable to this compound include:

Cross-Coupling Reactions: The Sonogashira coupling, a palladium- and copper-catalyzed reaction, would allow for the coupling of this compound with aryl or vinyl halides, forming substituted alkynes. This is a powerful method for creating complex molecular skeletons.

Cycloaddition Reactions: Metal catalysts can facilitate [2+2+2] cycloadditions, where three alkyne molecules (or a combination of alkynes and other unsaturated molecules) combine to form substituted benzene (B151609) rings. researchgate.net This provides an efficient route to highly functionalized aromatic compounds.

Hydration and Hydroamination: The addition of water (hydration) or amines (hydroamination) across the triple bond can be catalyzed by metals like gold or mercury to produce ketones or enamines/imines, respectively.

Polymerization: Transition metal catalysts can initiate the polymerization of terminal alkynes, leading to the formation of poly(alkyne)s with interesting electronic and material properties.

The following table summarizes some of the potential metal-catalyzed reactions for this compound.

| Reaction Type | Typical Metal Catalyst(s) | Reactant Partner | Resulting Product Class |

| Sonogashira Coupling | Pd complexes, Cu(I) | Aryl/Vinyl Halide | Disubstituted Alkynes |

| Click Chemistry (CuAAC) | Cu(I) | Azide | 1,2,3-Triazoles |

| [2+2+2] Cycloaddition | Co, Rh, Ni | Other Alkynes | Substituted Benzenes |

| Alkyne Metathesis | Mo, W | Another Alkyne | Internal Alkynes |

| Hydroarylation | Au, Pt | Arene | Substituted Alkenes |

| Hydrosilylation | Pt, Rh | Silane | Vinylsilanes |

Environmental and Sustainable Chemistry Perspectives

The principles of green and sustainable chemistry are increasingly critical in the chemical industry, focusing on minimizing environmental impact and maximizing resource efficiency. nih.gov The synthesis and application of this compound can be evaluated through this lens, from its production to its use in catalytic processes.

A key principle of green chemistry is the use of catalysis. wisdomgale.com Catalytic reactions are inherently more sustainable than stoichiometric processes because a small amount of catalyst can generate a large amount of product, reducing waste. wisdomgale.com Employing this compound as a precursor for highly efficient and recyclable catalysts aligns with these goals. Developing heterogeneous catalysts by anchoring its derivatives to solid supports, as discussed previously, is a significant step towards sustainability, as it simplifies catalyst recovery and reuse, minimizing waste streams.

Another aspect of sustainable chemistry is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wisdomgale.com Many metal-catalyzed reactions involving alkynes, such as cycloadditions and addition reactions, are highly atom-economical as they incorporate most or all of the atoms from the reactants into the final product. wisdomgale.com

The choice of solvents is also a major environmental consideration. nih.gov Research into conducting reactions with this compound in greener solvents, such as water, supercritical fluids, or bio-derived solvents, would enhance the sustainability of its applications. nih.govorientjchem.org For instance, the development of water-soluble ligands from this compound could enable catalytic processes to be run in aqueous media, avoiding the use of volatile and often toxic organic solvents. cnr.it

Future Directions and Interdisciplinary Research Opportunities

The unique structural features of this compound present numerous opportunities for future research and interdisciplinary collaboration. While its current applications are not extensively documented in mainstream literature, its potential as a versatile chemical building block is significant.

Future Research Directions:

Novel Catalyst Development: A primary research avenue is the systematic design and synthesis of a library of ligands derived from this compound. These ligands could be screened for activity in a wide range of catalytic reactions, with a focus on achieving novel selectivity or reactivity. The development of chiral versions could be explored for asymmetric catalysis.

Materials Science: The polymerization of this compound or its derivatives could lead to new polymers with unique thermal, optical, or electronic properties. These materials could be investigated for applications in advanced coatings, membranes, or as organic semiconductors.

Supramolecular Chemistry: The rigid structure imparted by the alkyne and cyclohexyl groups could be exploited in the design of supramolecular assemblies, such as molecular cages or coordination polymers, with potential uses in gas storage or molecular recognition.

Interdisciplinary Research Opportunities:

Medicinal Chemistry: The 1,2,3-triazole linkage, easily formed from the terminal alkyne via "click" chemistry, is a common scaffold in pharmaceutical compounds. Collaboration with medicinal chemists could involve synthesizing novel triazole derivatives of this compound and evaluating their biological activity. bioengineer.org

Computational Chemistry: Theoretical studies and computational modeling can predict the properties of catalysts derived from this molecule, guiding experimental efforts. drugdiscoverytrends.com Density Functional Theory (DFT) calculations could help understand reaction mechanisms and predict the outcomes of catalytic cycles, accelerating the discovery of new and efficient chemical transformations.

Chemical Engineering: For promising catalytic systems developed from this compound, collaboration with chemical engineers would be crucial for process optimization, scale-up, and the design of continuous flow reactors. This would facilitate the transition from laboratory-scale discovery to practical industrial application.

Q & A

Q. How can molecular docking simulations elucidate the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Prepare protein structures (PDB files) and ligand conformers (Open Babel).

- Use AutoDock Vina to simulate docking poses. Analyze binding energies (ΔG) and hydrogen-bonding interactions.

- Validate with in vitro assays (e.g., fluorescence polarization) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.